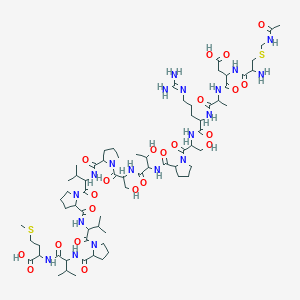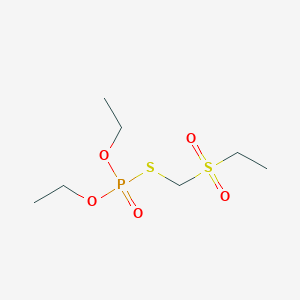
1-Fluoro-2,6-dichloropyridinium Triflate
Vue d'ensemble
Description
1-Fluoro-2,6-dichloropyridinium triflate is a chemical compound with the molecular formula C6H3Cl2F4NO3S and a molecular weight of 316.06 g/mol . It is a colorless crystalline solid that is soluble in organic solvents such as acetonitrile and dimethylformamide . This compound is known for its high thermal and chemical stability, making it a valuable reagent in various chemical reactions .
Méthodes De Préparation
The preparation of 1-fluoro-2,6-dichloropyridinium triflate involves the reaction of dichloro-1-fluoropyridine with trifluoromethanesulfonic acid under acidic conditions . The specific preparation conditions depend on the equipment and conditions of the laboratory. Industrial production methods often involve electrolytic partial fluorination and diastereoselective anodic fluorination .
Analyse Des Réactions Chimiques
1-Fluoro-2,6-dichloropyridinium triflate undergoes various types of chemical reactions, including:
Fluorination: It is used in the fluorination of alkenes with N-F type reagents.
Transformation of Thioglycosides: It transforms thioglycosides into ο-glycoside, glycosyl azide, and sulfoxide.
Electrochemical Fluorination: It is involved in regioselective, electrochemical fluorination.
Common reagents used in these reactions include trifluoromethanesulfonic acid and N-F type reagents. The major products formed from these reactions are fluorinated organic compounds, glycosyl azides, and sulfoxides .
Applications De Recherche Scientifique
1-Fluoro-2,6-dichloropyridinium triflate has several scientific research applications:
Chemistry: It is used as a fluorinating reagent in organic synthesis.
Biology: It is involved in the transformation of biological molecules such as thioglycosides.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of fluorinated compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-fluoro-2,6-dichloropyridinium triflate involves its ability to act as a fluorinating agent. It introduces fluorine atoms into organic molecules through nucleophilic substitution reactions. The molecular targets and pathways involved include the activation of carbon-fluorine bonds and the stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
1-Fluoro-2,6-dichloropyridinium triflate can be compared with similar compounds such as:
1-Fluoro-2,6-dichloropyridinium tetrafluoroborate: This compound has similar fluorinating properties but differs in its counterion, which is tetrafluoroborate instead of triflate.
2,6-Dichloro-1-fluoropyridinium tetrafluoroborate: Another similar compound with tetrafluoroborate as the counterion.
The uniqueness of this compound lies in its triflate counterion, which provides distinct reactivity and stability compared to its tetrafluoroborate counterparts .
Propriétés
IUPAC Name |
2,6-dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN.CHF3O3S/c6-4-2-1-3-5(7)9(4)8;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFRVNARKRKXQQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C(=C1)Cl)F)Cl.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F4NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371980 | |
| Record name | 2,6-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130433-68-0 | |
| Record name | 2,6-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-1-fluoropyridinium Trifluoromethanesulfonate [Fluorinating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)



![Ethanone,1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-(9ci)](/img/structure/B136739.png)








